molecular formula C13H10ClN3S2 B2728918 2-chloro-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2380058-22-8

2-chloro-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B2728918
CAS No.: 2380058-22-8
M. Wt: 307.81
InChI Key: SRWJHWBRZQOLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,2-c]pyridine core fused with a thiazolo[4,5-c]pyridine ring system, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of malononitrile with hydrogen sulfide and aldehydes, followed by cyclization reactions to form the thieno[3,2-c]pyridine core . Subsequent reactions with appropriate thiazole derivatives under controlled conditions yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-chloro-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S2/c14-12-5-8-7-17(4-2-10(8)18-12)13-16-9-6-15-3-1-11(9)19-13/h1,3,5-6H,2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWJHWBRZQOLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.